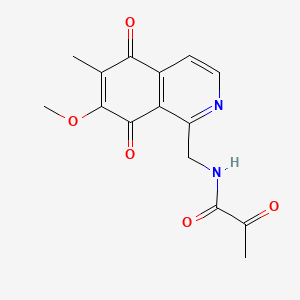
Mimocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mimosine, a plant amino acid, is known to act as a normoxic inducer of hypoxia-inducible factor (HIF).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mimosine exhibits notable anticancer effects across various cancer types, primarily through its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : Mimosine induces apoptosis via the mitochondrial pathway, as evidenced by increased expression of cleaved caspase-9 in human osteosarcoma cells . It also affects the extracellular signal-regulated kinase (ERK) signaling pathway, further enhancing its anticancer potential .
-
Case Studies :
- In a study involving human osteosarcoma cells, mimosine treatment led to significant cell proliferation inhibition and increased apoptotic body formation .
- Another study demonstrated that mimosine suppressed tumor growth in pancreatic cancer xenografts in mice, indicating its potential for therapeutic use in solid tumors .
Anthelmintic Activity
Mimosine has been validated for its anthelmintic properties against Caenorhabditis elegans, demonstrating significant dose-dependent mortality rates . The study confirmed mimosine's presence in Leucaena extracts and highlighted its potential as a natural anthelmintic agent.
Bio-Herbicide Potential
Mimosine's phytotoxic properties make it a candidate for natural herbicides. Research indicates that mimosine can inhibit the growth of various plants by affecting root and shoot development.
- Phytotoxic Effects : Mimosine has been shown to suppress the growth of indicator plants such as Brassica rapa and Raphanus sativus, with significant growth inhibition observed at concentrations above 50 mg/L .
| Plant Species | Concentration (mg/L) | Effect Observed |
|---|---|---|
| Brassica rapa | 50-1000 | Strong suppression of growth |
| Raphanus sativus | 50-1000 | Significant reduction in leaf elongation |
Insecticidal Properties
Mimosine derivatives have been explored for their insecticidal activities, showcasing potential as natural pesticides . The research indicates that these derivatives can effectively target pest populations while being less harmful to non-target species.
Cell Cycle Regulation
Mimosine is recognized for its role as an anti-mitotic agent, particularly in inhibiting DNA synthesis and regulating the cell cycle. Studies have shown that mimosine can block the G1 phase of the cell cycle, thereby preventing uncontrolled cell division typical in cancerous cells .
Eigenschaften
CAS-Nummer |
76177-28-1 |
|---|---|
Molekularformel |
C15H14N2O5 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
N-[(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl]-2-oxopropanamide |
InChI |
InChI=1S/C15H14N2O5/c1-7-12(19)9-4-5-16-10(6-17-15(21)8(2)18)11(9)13(20)14(7)22-3/h4-5H,6H2,1-3H3,(H,17,21) |
InChI-Schlüssel |
IYYSRVPPIJVVJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2CNC(=O)C(=O)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2CNC(=O)C(=O)C)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
76177-28-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-pyruvoylaminomethyl-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione mimocin mimocine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















